molecular formula C23H24N4O3S2 B13361774 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13361774
M. Wt: 468.6 g/mol
InChI Key: UJKCSFXZEPOILA-MDZDMXLPSA-N
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Description

3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with phenylethyl and trimethoxyphenyl substituents.

Preparation Methods

The synthesis of 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazole and thiadiazole rings.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to inhibition of enzyme activity or modulation of signaling pathways. For example, its interaction with carbonic anhydrase enzymes can inhibit their activity, which is beneficial in the treatment of conditions like glaucoma and epilepsy .

Comparison with Similar Compounds

Similar compounds to 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and triazolobenzoxazoles. These compounds share similar structural features but differ in their substituents and specific biological activities. For instance:

The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H24N4O3S2

Molecular Weight

468.6 g/mol

IUPAC Name

3-(2-phenylethylsulfanylmethyl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C23H24N4O3S2/c1-28-18-13-17(14-19(29-2)22(18)30-3)9-10-21-26-27-20(24-25-23(27)32-21)15-31-12-11-16-7-5-4-6-8-16/h4-10,13-14H,11-12,15H2,1-3H3/b10-9+

InChI Key

UJKCSFXZEPOILA-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4

Origin of Product

United States

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